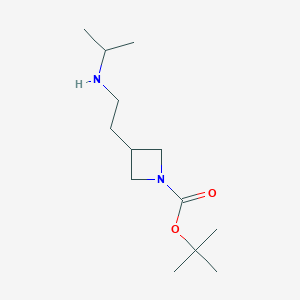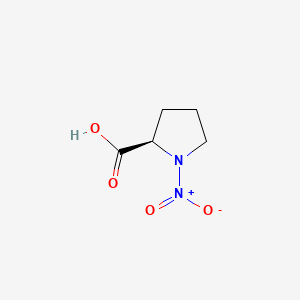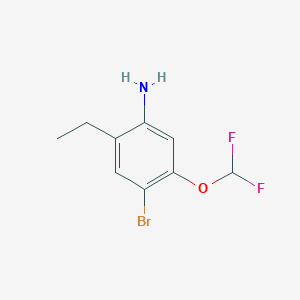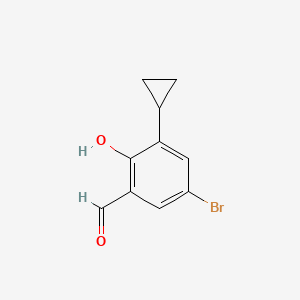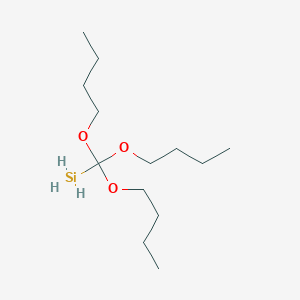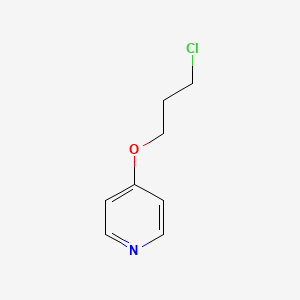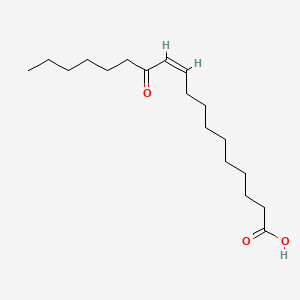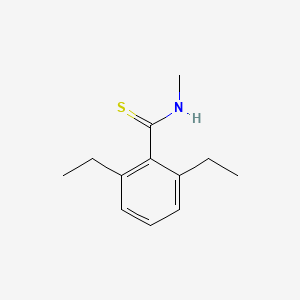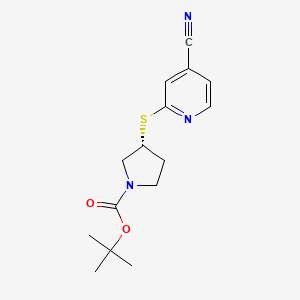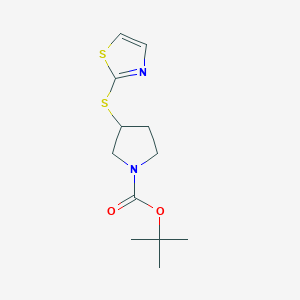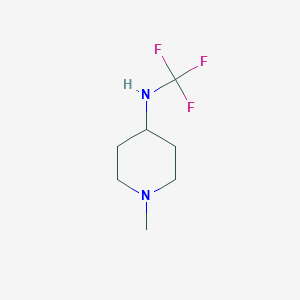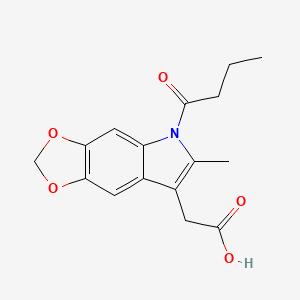
5H-1,3-Dioxolo(4,5-f)indole-7-acetic acid, 5-butyryl-7-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-1,3-Dioxolo(4,5-f)indole-7-acetic acid, 5-butyryl-7-methyl- is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a dioxolo ring fused to an indole core, with acetic acid and butyryl groups attached, making it a unique and potentially bioactive molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,3-Dioxolo(4,5-f)indole-7-acetic acid, 5-butyryl-7-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from o-nitrobenzaldehydes, the compound can be synthesized using phosphorane and triphenylphosphine in diphenyl ether at elevated temperatures (around 260°C) for about an hour . The reaction mixture is then cooled and purified using column chromatography.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to increase yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
5H-1,3-Dioxolo(4,5-f)indole-7-acetic acid, 5-butyryl-7-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
5H-1,3-Dioxolo(4,5-f)indole-7-acetic acid, 5-butyryl-7-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential bioactivity makes it a candidate for studying biological pathways and interactions.
Medicine: Due to its structural similarity to bioactive indole derivatives, it is explored for potential therapeutic applications, including anti-cancer, anti-viral, and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 5H-1,3-Dioxolo(4,5-f)indole-7-acetic acid, 5-butyryl-7-methyl- involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-1,3-Dioxolo(4,5-f)indole: A simpler analog without the acetic acid and butyryl groups.
5H-1,3-Dioxolo(4,5-f)indole-7-carboxylic acid: Similar structure but with a carboxylic acid group instead of acetic acid and butyryl groups.
Uniqueness
The presence of the acetic acid and butyryl groups in 5H-1,3-Dioxolo(4,5-f)indole-7-acetic acid, 5-butyryl-7-methyl- makes it unique compared to its simpler analogs. These groups can significantly influence the compound’s chemical reactivity, solubility, and biological activity, making it a valuable molecule for various applications.
Propriétés
Numéro CAS |
50332-10-0 |
|---|---|
Formule moléculaire |
C16H17NO5 |
Poids moléculaire |
303.31 g/mol |
Nom IUPAC |
2-(5-butanoyl-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl)acetic acid |
InChI |
InChI=1S/C16H17NO5/c1-3-4-15(18)17-9(2)10(6-16(19)20)11-5-13-14(7-12(11)17)22-8-21-13/h5,7H,3-4,6,8H2,1-2H3,(H,19,20) |
Clé InChI |
RISYNXLXYMWDHS-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)N1C(=C(C2=CC3=C(C=C21)OCO3)CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


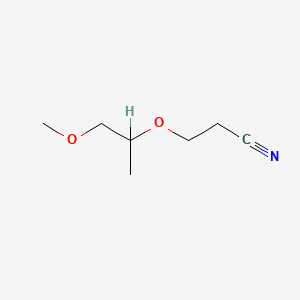
![4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile](/img/structure/B13966124.png)
